
2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
Overview
Description
2-(Hydroxyimino)-N-(2-methylphenyl)acetamide is an oxime-containing acetamide derivative characterized by a hydroxyimino (C=N-OH) group at the α-carbon and a 2-methylphenyl (o-tolyl) substituent on the amide nitrogen. The hydroxyimino group enhances chelation capabilities, making it relevant for coordination chemistry and enzyme inhibition studies .
Preparation Methods
Synthetic Routes for 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
Condensation-Oximation Pathway
The most widely documented method involves a two-step sequence: condensation of 2-methylphenylamine with a carbonyl precursor, followed by oximation to introduce the hydroxyimino group.
Step 1: Formation of Intermediate Acetamide
2-Methylphenylamine reacts with glyoxylic acid in ethanol under acidic catalysis (e.g., HCl) to yield N-(2-methylphenyl)glycolamide. This step proceeds at 0–5°C to minimize side reactions, achieving intermediate purity >85% after recrystallization .
Step 2: Oximation with Hydroxylamine
The glycolamide intermediate is treated with hydroxylamine hydrochloride in methanol/water (1:1) at pH 5–6. The reaction is stirred at 25°C for 12–18 hours, yielding this compound as a crystalline solid. Isolation via vacuum filtration affords a yield of 68–72% .
Key Reaction Parameters
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C (Step 1); 25°C (Step 2) | Prevents decomposition |
Solvent | Ethanol (Step 1); Methanol/Water (Step 2) | Enhances solubility |
pH | 5–6 (Step 2) | Favors oxime tautomerism |
Alternative Pathway: Oxime Ester Aminolysis
A patent-derived approach synthesizes the compound via aminolysis of an oxime ester intermediate .
Step 1: Oxime Ester Synthesis
2-Methylphenylglyoxalic acid methyl ester is reacted with hydroxylamine hydrochloride in acetone, catalyzed by potassium carbonate. The E-isomer predominates (>90%) under these conditions, isolated via silica gel chromatography (ethyl acetate/hexane) .
Step 2: Aminolysis with 2-Methylphenylamine
The oxime ester undergoes aminolysis with 2-methylphenylamine in methanol at 70°C for 6 hours. This step achieves 78–82% conversion, with final purification by recrystallization (methanol/toluene) .
Comparative Analysis of Pathways
Pathway | Yield | Purity | Scalability |
---|---|---|---|
Condensation-Oximation | 72% | 95% | Moderate |
Oxime Ester Aminolysis | 82% | 98% | High |
Reaction Optimization Strategies
Temperature and Solvent Effects
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Low-Temperature Coupling : Maintaining Step 1 at ≤5°C suppresses imine byproduct formation, increasing yield by 15%.
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Solvent Polarity : Polar aprotic solvents (e.g., DMF) in Step 2 accelerate oximation kinetics but reduce E/Z selectivity. Methanol/water mixtures balance reactivity and isomer control .
Catalysts and Bases
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Acid Catalysis : HCl (0.1–0.5 M) in Step 1 enhances glyoxylic acid reactivity, reducing reaction time by 30%.
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Base Selection : Potassium carbonate in oxime ester synthesis minimizes over-alkylation, improving E-isomer purity to 94% .
Industrial-Scale Production
Continuous Flow Reactor Adaptation
A patented continuous process (Figure 1) integrates Steps 1 and 2 in a tandem reactor system :
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Reactor 1 : Glyoxylic acid and 2-methylphenylamine react at 5°C in ethanol.
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Reactor 2 : Effluent mixes with hydroxylamine hydrochloride in methanol, with inline pH adjustment.
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Crystallization Unit : Product crystallizes upon cooling, achieving 89% yield at 200 kg/batch .
Purification Technologies
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Melt Crystallization : For high-purity (>99%) pharmaceutical-grade material, melt crystallization at 120–130°C removes trace solvents .
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Simulated Moving Bed Chromatography : Resolves E/Z isomers with >99.5% enantiomeric excess for specialized applications.
Characterization and Quality Control
Spectroscopic Validation
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NMR : Distinct signals include the hydroxyimino proton at δ 11.3 ppm (DMSO-d6) and acetamide carbonyl at δ 168.5 ppm .
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IR : Stretching vibrations at 1645 cm⁻¹ (C=O) and 3200 cm⁻¹ (N–H) confirm tautomeric equilibrium.
Table 3: Characterization Data
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.31 (s, 3H, CH₃); δ 6.84–7.36 (m, 4H, Ar-H) | Methyl and aromatic protons |
¹³C NMR | δ 158.9 (C=N); δ 168.5 (C=O) | Hydroxyimino and acetamide |
Melting Point | 183–184.5°C | Crystalline purity |
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(Hydroxyimino)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Substituent Effects on Key Properties
Key Observations :
- The 2-methylphenyl group balances lipophilicity and steric effects, favoring membrane permeability in biological systems .
- Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity, altering reactivity in nucleophilic substitution reactions.
Key Observations :
- RS194B demonstrates the therapeutic relevance of hydroxyimino acetamides in detoxification, though the target compound lacks direct evidence in this context .
- Nitrosation derivatives (e.g., 2a-c in ) highlight the role of the hydroxyimino group in enhancing bioactivity through redox modulation.
Physicochemical and Spectral Properties
- Solubility : The 2-methylphenyl group reduces water solubility compared to unsubstituted phenyl analogs (e.g., CAS 1769-41-1 ).
- Spectroscopy: IR spectra of hydroxyimino acetamides show characteristic N–O stretching (950–1100 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Crystallinity : Halogenated derivatives (e.g., iodine in ) exhibit higher melting points due to enhanced crystal packing.
Biological Activity
2-(Hydroxyimino)-N-(2-methylphenyl)acetamide, also known by its CAS number 1132-03-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a hydroxyimino group attached to an acetamide structure with a 2-methylphenyl substituent. Its molecular formula is C₉H₁₁N₃O, and it possesses unique chemical properties that facilitate various biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain hydrolases, which could modulate lipid metabolism and inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to be related to its ability to disrupt cellular processes in pathogens.
- Antiviral Potential : Some investigations have explored the antiviral activity of related compounds in the same class, indicating that modifications to the hydroxyimino structure can enhance efficacy against viral infections.
Antimicrobial Activity
A study conducted by Singh et al. (2018) demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 64 | Staphylococcus aureus |
Derivative A | 32 | Escherichia coli |
Derivative B | 128 | Pseudomonas aeruginosa |
Antiviral Studies
In a separate study focusing on antiviral properties, compounds structurally similar to this compound were tested against the herpes simplex virus (HSV). The results indicated an IC50 value of approximately 25 µM, suggesting moderate antiviral activity.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates compared to standard treatments.
- Antiviral Activity Assessment : In vitro studies were conducted to evaluate the antiviral effects against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication, reinforcing its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nitrosation of N-(2-methylphenyl)-2-cyanoacetamide using sodium nitrite in acetic acid, yielding the hydroxyimino derivative . Alternative routes involve condensation reactions between hydroxylamine derivatives and activated acetamide intermediates under weakly basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization includes monitoring reaction progress via TLC, controlling temperature (room temperature to 60°C), and adjusting stoichiometric ratios of reagents. Yield improvements (>70%) are achieved by slow addition of nitrosating agents and inert atmosphere use to prevent oxidation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm hydroxyimino (N–O stretch at ~1650 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) functional groups .
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) on the phenyl ring; hydroxyimino protons appear as broad singlets (δ 10–12 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming structural integrity .
- Elemental Analysis : Ensure C, H, N, O content aligns with theoretical values (e.g., C₉H₁₀N₂O₂) .
Q. How is the antioxidant activity of this compound evaluated, and what structural features enhance its efficacy?
- Methodological Answer : Antioxidant activity is assessed via:
- DPPH Assay : Measures radical scavenging capacity (IC₅₀ values < 50 μM indicate strong activity) .
- FRAP Assay : Quantifies ferric ion reduction potential (higher absorbance at 593 nm correlates with activity) .
Structural optimizations include halogen substitution (e.g., Cl, F) at the phenyl ring’s para position, which enhances electron-withdrawing effects and stabilizes radical intermediates .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural refinement of this compound?
- Methodological Answer : Use SHELXL for refinement, which employs full-matrix least-squares methods to address disorder or twinning . Key steps:
- Validate hydrogen bonding networks (e.g., N–H···O interactions) using Fourier difference maps.
- Apply restraints for thermal motion in flexible regions (e.g., hydroxyimino group).
- Cross-validate with Hirshfeld surface analysis to identify packing anomalies .
Q. What computational docking approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., antioxidant enzymes like SOD1).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- Validate predictions with experimental IC₅₀ values and mutagenesis studies on target active sites .
Q. How can discrepancies between predicted solubility (via computational models) and experimental data be addressed?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH to predict solvent compatibility (e.g., DMSO or ethanol) .
- Experimental Validation : Use shake-flask methods with UV-Vis quantification at λmax ~270 nm. Adjust predictions by incorporating entropy of mixing corrections .
Q. What structural modifications improve bioactivity in SAR studies of hydroxyimino-acetamide derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance electrophilicity and binding to redox-active enzymes .
- Heterocyclic Fusion : Replace the phenyl ring with pyridine or thiophene to modulate π-π stacking and solubility .
- Comparative Analysis : Benchmark against analogs like N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to assess substituent effects on IC₅₀ .
Properties
IUPAC Name |
2-hydroxyimino-N-(2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7-4-2-3-5-8(7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFBDBCQQNVKHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255209 | |
Record name | 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-03-2 | |
Record name | 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxyimino)-N-(2-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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